Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate is a synthetic benzoate ester derivative featuring a thiophene-containing pentyl chain, a carbamoylformamido linker, and a methyl ester group. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 4-[[2-[(5-hydroxy-3-thiophen-3-ylpentyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-26-19(25)14-2-4-16(5-3-14)21-18(24)17(23)20-9-6-13(7-10-22)15-8-11-27-12-15/h2-5,8,11-13,22H,6-7,9-10H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRVCZCFFFAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring , a carbamate group , and an amido linkage , contributing to its unique biological properties. The synthesis typically involves multiple steps, starting with the preparation of thiophene derivatives followed by functionalization to introduce the carbamate and amido groups.
Synthesis Overview
- Preparation of Thiophene Derivative : The initial step involves synthesizing the thiophene compound.
- Functionalization : Subsequent reactions introduce the carbamate and amido functionalities.
- Purification : The final product is purified through recrystallization or chromatography.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. This interaction can modulate various physiological processes, leading to significant therapeutic outcomes.
Antimicrobial Activity
Research indicates that derivatives of this compound show promising antimicrobial activity against various pathogens:
- Gram-positive bacteria : Effective against strains like Micrococcus luteus.
- Gram-negative bacteria : Displayed activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 0.21 µM for some derivatives .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (e.g., HaCaT keratinocytes) have demonstrated that certain derivatives do not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for potential therapeutic applications .
Study on Antimicrobial Efficacy
A study evaluated several derivatives of this compound for their antimicrobial properties. The findings revealed:
- Compound 3g showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.
- Molecular docking studies indicated strong binding interactions with target enzymes, suggesting a mechanism similar to established antibiotics like ciprofloxacin .
Research Findings
| Compound | Target Pathogen | MIC (µM) | Notes |
|---|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 | High activity; comparable to ciprofloxacin |
| 3g | Escherichia coli | 0.21 | Effective against clinical strains |
| - | Micrococcus luteus | - | Selective action observed |
Pharmacokinetic Properties
In silico assessments of the pharmacokinetic properties of this compound derivatives suggest favorable drug-like characteristics, including:
- Adequate solubility
- Good permeability across biological membranes
- Acceptable metabolic stability
These properties are crucial for the development of effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with similar benzoate derivatives and heterocyclic compounds.
Structural Features
Key Observations :
- Ester vs. Amide Linkers: Unlike I-6473 and I-6230, the target compound employs a carbamoylformamido linker, which may enhance conformational rigidity and hydrogen-bonding capacity compared to ether or amino linkers .
- Solubility : The 5-hydroxy group in the pentyl chain likely improves aqueous solubility relative to purely hydrophobic analogs like I-6473 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
